N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, along with a methylbut-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide typically involves the reaction of 5-chloro-2-methoxyaniline with an appropriate acylating agent. One common method involves the use of 3-methylbut-2-enoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the amide bond to yield amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamine.
Substitution: Formation of N-(5-substituted-2-methoxyphenyl)-3-methylbut-2-enamide derivatives.
Scientific Research Applications
Chemistry: N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, this compound can be used to study the effects of chloro and methoxy substituents on biological activity. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors. The amide bond allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide
- N-(5-chloro-2-hydroxyphenyl)-acetamide
- Glutaric acid, monoamide, N-(5-chloro-2-methoxyphenyl)-, pentyl ester
Comparison: N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide is unique due to the presence of the 3-methylbut-2-enamide moiety, which imparts distinct chemical and physical properties. Compared to N-(5-chloro-2-methoxyphenyl)-2-methylbenzamide, the additional double bond in the but-2-enamide group can influence the compound’s reactivity and stability. The presence of the methoxy group also differentiates it from N-(5-chloro-2-hydroxyphenyl)-acetamide, which has a hydroxyl group instead.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-methylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-8(2)6-12(15)14-10-7-9(13)4-5-11(10)16-3/h4-7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPLCKNICSMDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=C(C=CC(=C1)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.